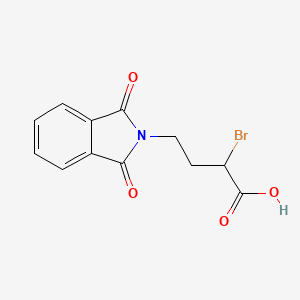

2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKPTNUIUCQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344180 | |

| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35197-64-9 | |

| Record name | 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a key heterocyclic building block relevant to drug discovery and development, particularly in the synthesis of thalidomide analogs and protein degraders.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and critical properties of this compound. We delve into detailed experimental protocols for determining its core characteristics, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility. The guide synthesizes available data with established analytical principles to serve as an authoritative resource for laboratory applications.

Introduction & Compound Profile

This compound is a derivative of butanoic acid featuring a phthalimide group and a bromine atom at the alpha-position to the carboxyl group. Its structure is of significant interest as it incorporates functionalities common in pharmacologically active molecules. The phthalimide group is a well-known pharmacophore present in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[3][4] The presence of both a carboxylic acid and an alkyl bromide provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing more complex molecules, including targeted protein degraders.[2]

A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, for predicting its behavior in biological systems, and for developing robust analytical methods for quality control.

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 35197-64-9 | [5][6][7] |

| Molecular Formula | C₁₂H₁₀BrNO₄ | [2][5][7][8] |

| Molecular Weight | 312.12 g/mol | [2][5][7][8] |

| Typical Purity | ≥95% | [2][5][8] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

Chemical Structure

The structural arrangement of the molecule is fundamental to all its properties.

Caption: Chemical structure of this compound.

Synthesis & Purification

This compound is typically prepared via α-bromination of the corresponding carboxylic acid. The causality for this synthetic choice lies in the robust and well-established nature of Hell-Volhard-Zelinsky type reactions or similar bromination protocols for carboxylic acids.

A representative synthesis involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine.[6][9] Thionyl chloride first converts the carboxylic acid to an acyl chloride, which more readily enolizes, facilitating the subsequent α-bromination.

Caption: General workflow for the synthesis of the title compound.

The resulting crude product can often be used directly, though for applications requiring high purity, recrystallization from a suitable solvent system (e.g., ethanol/water) would be a standard purification step.[10]

Physicochemical Properties: A Detailed Analysis

The utility of a chemical building block is defined by its physical and chemical properties. These characteristics dictate storage conditions, reaction parameters, formulation strategies, and analytical methods.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Significance in Research & Development |

| Physical State | White to off-white solid | Ease of handling, weighing, and storage. |

| Melting Point | To be determined experimentally. A pure sample should have a sharp melting range.[11] | Key indicator of purity. A depressed and broad melting range suggests impurities.[11] Essential for quality control. |

| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | Critical for reaction setup, purification, and formulation. Solubility in buffers is vital for biological assays. |

| pKa | To be determined. Expected to be in the range of typical carboxylic acids (approx. 4-5). | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and receptor binding. |

Melting Point Determination

Causality: The melting point is a thermodynamically defined temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a very narrow temperature range.[11] The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces, which results in a lower and broader melting range. Therefore, its accurate determination is a primary, cost-effective method for assessing purity.

Experimental Protocol (Melt-Temp Apparatus):

-

Sample Preparation: Place a small amount of the finely powdered, dry compound onto a clean, dry surface. Push the open end of a glass capillary tube into the powder to pack a small amount (1-2 mm height) into the sealed end.[12][13]

-

Apparatus Setup: Insert the capillary tube into the sample holder of the Melt-Temp apparatus. Ensure the thermometer is correctly positioned.

-

Initial Rapid Determination: Heat the block rapidly to get an approximate melting point. This saves time and prevents slow heating over a wide, unknown range.

-

Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[11]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Validation: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.

Solubility Profiling

Causality: Solubility dictates how a compound can be handled for reactions, purification, and, critically for drug development, how it can be formulated for administration and how it will behave in aqueous biological environments.[14][15] We distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium concentration, while kinetic solubility is often measured in high-throughput screens and reflects the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock).[14][16]

Experimental Protocol (Kinetic Solubility via Turbidimetry):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM. DMSO is chosen for its ability to dissolve a wide range of organic compounds.[14][17]

-

Assay Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and mix, creating a supersaturated solution that will begin to precipitate. Perform serial dilutions across the plate.

-

Precipitation & Detection: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring light scatter.[18]

-

Data Analysis: The kinetic solubility is defined as the concentration at which the compound begins to precipitate, identified by a sharp increase in the light scattering signal compared to control wells.[14]

Spectroscopic & Analytical Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation.

Caption: A logical workflow for the structural characterization of the compound.

Mass Spectrometry (MS)

Causality: MS measures the mass-to-charge ratio (m/z) of ions, providing the most accurate determination of a molecule's mass.[19] For this compound, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that introduces the molecule into the gas phase as an ion with minimal fragmentation, allowing for clear observation of the molecular ion.[20][21]

-

Expected Result: An ESI+ mass spectrum is expected to show a primary ion peak at m/z 312, corresponding to the protonated molecule [M+H]⁺.[6][9] The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) should result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 312 and 314). This pattern is a definitive confirmation of the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms in a molecule.[22][23] It is the most powerful tool for unambiguous structure determination of organic compounds in solution.[22][24]

-

¹H NMR Analysis: The reported proton NMR data in methanol-d₄ confirms the structure.[6][9]

-

δ 7.73-7.91 (m, 4H): This multiplet corresponds to the four aromatic protons on the phthalimide ring.

-

δ 4.37 (t, J=7.18 Hz, 1H): This triplet represents the single proton on the α-carbon (the carbon bearing the bromine). It is shifted downfield due to the electron-withdrawing effects of both the bromine and the carboxyl group. It appears as a triplet due to coupling with the adjacent CH₂ group.

-

δ 3.83 (t, J=6.68 Hz, 2H): This triplet corresponds to the two protons on the carbon attached to the phthalimide nitrogen.

-

δ 2.19-2.58 (m, 2H): This complex multiplet represents the two protons of the central CH₂ group in the butanoic acid chain.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[25] Specific chemical bonds and functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups present in a molecule and confirming its identity by matching its unique "fingerprint" spectrum.[26][27]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the instrument itself.[28]

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal surface.[28]

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for obtaining a strong signal.[28]

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., ethanol or isopropanol) after analysis.

-

Expected Characteristic Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1770 and ~1710 cm⁻¹ (strong): Symmetric and asymmetric C=O stretching of the phthalimide group.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid, likely overlapping with the imide peaks.

-

~1600 cm⁻¹: C=C stretching in the aromatic ring.

-

~600-500 cm⁻¹: C-Br stretch.

-

Applications & Further Research

The bifunctional nature of this compound makes it a valuable intermediate.

-

Protein Degraders: The phthalimide moiety is a known binder to the Cereblon (CRBN) E3 ubiquitin ligase.[3] This compound can therefore be used as a starting point for synthesizing Proteolysis Targeting Chimeras (PROTACs), where the carboxylic acid or bromide can be used as a handle to attach a linker and a ligand for a target protein.

-

Thalidomide Analogs: Structural modifications of thalidomide have led to more potent and selective anticancer and immunomodulatory agents.[3][29] This compound provides a scaffold for creating novel analogs by reacting at the acid or bromide position to explore new structure-activity relationships.[1][30]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its identity and structure are confirmed by a suite of analytical techniques including NMR, MS, and FTIR. This guide has outlined the key physicochemical properties that are critical for its use and has provided robust, validated protocols for their determination. A thorough understanding and application of these principles will enable researchers to confidently utilize this compound in the synthesis of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. calpaclab.com [calpaclab.com]

- 3. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06188K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 35197-64-9 | this compound - Moldb [moldb.com]

- 6. This compound CAS#: 35197-64-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. lifechemicals.com [lifechemicals.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. benchchem.com [benchchem.com]

- 20. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]

- 21. TMPL - Education [uab.edu]

- 22. benchchem.com [benchchem.com]

- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 24. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 25. azooptics.com [azooptics.com]

- 26. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 27. copbela.org [copbela.org]

- 28. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 29. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. scholar.usuhs.edu [scholar.usuhs.edu]

An In-Depth Technical Guide to 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid: Synthesis, Stereochemistry, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (CAS No: 35197-64-9), a key chiral building block in modern medicinal chemistry. We will delve into its structural and stereochemical intricacies, provide a detailed, field-proven protocol for its synthesis via Hell-Volhard-Zelinsky (HVZ) halogenation, and discuss its critical role as a precursor in the development of high-value therapeutics, including immunomodulatory agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: Strategic Importance in Drug Discovery

This compound is a halogenated carboxylic acid derivative of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines three key functional groups: a reactive α-bromo acid moiety, a four-carbon aliphatic chain, and a phthalimide group. The phthalimide functional group is a well-established synthon for primary amines, famously utilized in the Gabriel synthesis.[1] This combination makes the molecule a highly valuable precursor for introducing a protected amino-acid-like fragment into more complex molecular architectures.

Its most notable application lies in its role as an advanced intermediate in the synthesis of immunomodulatory imide drugs (IMiDs), such as Pomalidomide. These agents have transformed the therapeutic landscape for hematological malignancies like multiple myeloma. The precise stereochemistry at the α-carbon is often crucial for the final drug's efficacy and safety profile, making a thorough understanding of this molecule's properties essential for any drug development program in this space.

Molecular Structure and Physicochemical Properties

The molecule's formal IUPAC name is this compound.[1] It is a solid at room temperature with a molecular weight of 312.12 g/mol and a molecular formula of C₁₂H₁₀BrNO₄.[1][2][3]

Key Structural Features:

-

Phthalimide Group: A bicyclic aromatic imide that serves as a stable protecting group for a primary amine. Its planar structure and electron-withdrawing nature influence the overall molecule's reactivity.

-

Butanoic Acid Chain: A four-carbon chain providing a flexible linker.

-

Carboxylic Acid: A key handle for further chemical transformations, such as amide bond formation.

-

α-Bromine Atom: A reactive site and an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution. This feature is critical for subsequent synthetic manipulations.

Below is a summary of its key identifiers and computed physicochemical properties.

| Parameter | Value | Reference |

| CAS Number | 35197-64-9 | [1] |

| Molecular Formula | C₁₂H₁₀BrNO₄ | [1] |

| Molecular Weight | 312.12 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(C(=O)O)Br | [1] |

| Standard InChI | InChI=1S/C12H10BrNO4/c13-9(12(17)18)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,9H,5-6H2,(H,17,18) | [1] |

| Density (Predicted) | 1.7 g/cm³ | [1] |

| Boiling Point (Predicted) | 471.0 °C at 760 mmHg | [1] |

| Polar Surface Area | 74.68 Ų | [1] |

| XLogP3 | 2.2 | [1] |

The Crucial Role of Stereochemistry

The C-2 carbon (the α-carbon) of the butanoic acid chain is bonded to four different groups: a hydrogen atom, a bromine atom, the carboxylic acid group, and the phthalimidoethyl group. This makes it a stereogenic center, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers:

-

(S)-2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

-

(R)-2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Caption: Enantiomers of this compound.

Causality: Why Stereochemistry Matters

In drug development, the specific three-dimensional arrangement of atoms is paramount. Enantiomers, while chemically similar in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. This is because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with the drug enantiomers that can differ significantly in binding affinity and biological response.

For instance, the well-known immunomodulatory drug thalidomide, a structural relative, exists as (R) and (S) enantiomers. It has been reported that the (R)-enantiomer possesses sedative effects, while the (S)-enantiomer is associated with teratogenicity. Although these molecules can interconvert in vivo, this stark difference underscores the critical need for stereochemical control in drug design. Therefore, synthetic routes that produce a single enantiomer (asymmetric synthesis) or methods to separate the racemic mixture (chiral resolution) are highly sought after.

Practical Approach: Chiral Resolution

For laboratory and industrial scale, resolving the racemic mixture is often a practical approach. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.

Workflow: Enantiomeric Separation by Chiral HPLC

Caption: General workflow for the chiral resolution of racemic acids.

A typical method involves using a polysaccharide-based CSP. The carboxyl group can be derivatized to an amide or ester to improve separation and detection.[4] The choice of mobile phase (often a mixture of hexane and isopropanol) and column is critical and must be optimized empirically for baseline separation of the enantiomers.

Synthesis Protocol: The Hell-Volhard-Zelinsky Reaction

The most common and robust method for synthesizing this compound is the α-bromination of its precursor, 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, via the Hell-Volhard-Zelinsky (HVZ) reaction.[1][5]

Mechanistic Rationale

Direct α-bromination of a carboxylic acid is inefficient because the acidic carboxyl proton is removed in preference to an α-proton, preventing the necessary enol formation. The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acid bromide.[6][7][8]

The reaction proceeds in four key stages:

-

Acid Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus with Br₂ converts the carboxylic acid to an acyl bromide.[6][8] Thionyl chloride (SOCl₂) can also be used to generate an acyl chloride, which then undergoes halogen exchange.[5]

-

Enolization: The acyl bromide, lacking the acidic OH proton, readily tautomerizes to its enol form. This is the critical step that activates the α-position.[6][9]

-

α-Bromination: The electron-rich enol acts as a nucleophile, attacking molecular bromine (Br₂) to install a bromine atom at the α-carbon.[6][9]

-

Hydrolysis/Exchange: The resulting α-bromo acyl bromide can then be hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid product. Alternatively, it can react with the starting carboxylic acid to form an anhydride, which then regenerates the acyl bromide intermediate, propagating the catalytic cycle.[7]

Caption: Simplified workflow of the Hell-Volhard-Zelinsky (HVZ) reaction.

Detailed Experimental Protocol

This protocol is based on established procedures for the HVZ reaction applied to this specific substrate.[5]

Materials:

-

4-(1,3-Dioxoisoindolin-2-yl)butanoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂) (1.0 - 1.1 equivalents)

-

Anhydrous solvent (e.g., tetrachloromethane or neat SOCl₂)

-

Crushed ice / Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Safety First: This reaction should be performed in a well-ventilated fume hood. Bromine and thionyl chloride are highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

-

Acid Chloride/Bromide Formation: To a flask equipped with a reflux condenser and a dropping funnel, add 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. Add an excess of thionyl chloride to act as both reagent and solvent. Heat the mixture to reflux for 2 hours to ensure complete conversion to the acid chloride.

-

Bromination: While maintaining reflux, slowly add bromine dropwise over several hours. The reaction is often monitored by the disappearance of the red bromine color.

-

Reaction Completion: Continue to heat at reflux until the starting material is consumed, as confirmed by a suitable analytical method (e.g., TLC or LC-MS). This may take up to 48 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Slowly and cautiously quench the residue by adding it to crushed ice and let it stand overnight.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product is often of sufficient purity for subsequent steps.

Expected Yield: Yields are typically high, often reported in the range of 85-96%.[5][10]

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized product. Below are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 300 MHz, CDCl₃):

-

δ 7.8-7.9 ppm (m, 4H): Aromatic protons of the phthalimide group.

-

δ 4.4-4.5 ppm (t, 1H): The methine proton at the α-carbon (-CH(Br)-). The coupling will be a triplet due to the adjacent methylene group.

-

δ 3.8-3.9 ppm (t, 2H): The methylene protons adjacent to the phthalimide nitrogen (-N-CH₂-).

-

δ 2.2-2.6 ppm (m, 2H): The methylene protons at the β-position (-CH₂-CH(Br)-). This will be a multiplet due to coupling with both adjacent groups.

-

δ 10-12 ppm (br s, 1H): The acidic proton of the carboxylic acid group. This peak is often broad and may exchange with D₂O.

-

-

¹³C NMR (Predicted, 75 MHz, CDCl₃):

-

δ ~172-175 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~168 ppm: Phthalimide carbonyl carbons (C=O).

-

δ ~134 ppm: Aromatic CH carbons of the phthalimide ring.

-

δ ~132 ppm: Quaternary aromatic carbons of the phthalimide ring.

-

δ ~123 ppm: Aromatic CH carbons of the phthalimide ring.

-

δ ~45-50 ppm: α-carbon bearing the bromine (-CH(Br)-).

-

δ ~37 ppm: Methylene carbon adjacent to the nitrogen (-N-CH₂-).

-

δ ~30-35 ppm: β-methylene carbon (-CH₂-).

-

Infrared (IR) Spectroscopy

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, characteristic broadness due to hydrogen bonding.

-

~3050 cm⁻¹ (weak): Aromatic C-H stretch.

-

~2950 cm⁻¹ (weak): Aliphatic C-H stretch.

-

~1770 cm⁻¹ & ~1710 cm⁻¹ (strong): Asymmetric and symmetric C=O stretching of the phthalimide group.

-

~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl, often overlapping with the imide stretches.

-

~1400 cm⁻¹ (medium): C-O-H in-plane bending.

-

~920 cm⁻¹ (broad): O-H out-of-plane bend of the carboxylic acid dimer.

-

~720 cm⁻¹ (strong): C-H bend from the ortho-disubstituted benzene ring.

-

~650-550 cm⁻¹ (medium): C-Br stretch.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected m/z: In positive mode (ESI+), the [M+H]⁺ ion would be observed at approximately m/z 312 and 314 with a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). In negative mode (ESI-), the [M-H]⁻ ion would be observed at m/z 310 and 312.

Conclusion and Future Outlook

This compound is a cornerstone intermediate for constructing complex, biologically active molecules. Its synthesis via the reliable Hell-Volhard-Zelinsky reaction provides a scalable route to this valuable compound. The presence of a chiral center necessitates careful consideration of stereochemistry, with chiral HPLC offering a robust method for analytical and preparative separation of its enantiomers. As the demand for sophisticated, stereochemically pure pharmaceuticals continues to grow, a thorough, mechanistic understanding of key building blocks like this one will remain indispensable for professionals in the field of drug discovery and development.

References

- 1. This compound (35197-64-9) for sale [vulcanchem.com]

- 2. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

(2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid: A Keystone Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid, a chiral intermediate of significant interest in modern medicinal chemistry. We delve into its critical role as a precursor to Cereblon (CRBN) E3 ubiquitin ligase ligands, which are fundamental components of Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's physicochemical properties, validated synthesis and purification protocols, and stereochemical considerations. Furthermore, it offers expert insights into its application in the rational design and assembly of heterobifunctional degraders, alongside essential safety and handling information. This guide is intended to serve as an authoritative resource for researchers and scientists engaged in the field of targeted protein degradation and drug discovery.

Introduction: The Rise of Targeted Protein Degradation

The paradigm of small molecule drug discovery has historically focused on occupancy-driven pharmacology, where a molecule must continuously bind to a protein's active site to inhibit its function. However, a revolutionary modality, Targeted Protein Degradation (TPD), has emerged, offering a new approach to neutralize disease-causing proteins. At the forefront of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins from the cell.[1][2]

A PROTAC operates by simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's native waste disposal machinery, the proteasome.[2] This event-driven, catalytic mechanism allows for the degradation of proteins previously considered "undruggable."

One of the most widely exploited E3 ligases in PROTAC development is Cereblon (CRBN).[1] Ligands for CRBN are often derived from thalidomide and its analogues, which contain a characteristic phthalimide moiety. (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid is a highly valuable synthetic intermediate precisely because it contains this CRBN-binding phthalimide group, along with two orthogonal chemical handles—a carboxylic acid and an alkyl bromide—for versatile linker attachment. The specific (2R) stereochemistry is crucial for effective binding to the CRBN substrate receptor.

This guide focuses on the synthesis, characterization, and strategic application of this R-isomer, providing the foundational knowledge required for its successful implementation in PROTAC development programs.

Physicochemical Properties and Characterization

Accurate identification and quality control are paramount for the successful use of this reagent in multi-step synthetic campaigns.

Key Properties

| Property | Value | Source |

| CAS Number | 35197-64-9 | [4][5] |

| Molecular Formula | C₁₂H₁₀BrNO₄ | [4][5][6] |

| Molecular Weight | 312.12 g/mol | [4][5][6] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >95% | [5][6][7] |

| Density | ~1.7 g/cm³ | [8] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [4] |

Analytical Validation

Trustworthy experimental outcomes depend on rigorously validated starting materials. The following analytical methods are essential for confirming the identity, purity, and stereochemical integrity of the title compound.

-

¹H NMR Spectroscopy: Proton NMR provides structural confirmation. The expected spectrum in Methanol-d₄ shows characteristic multiplets for the aliphatic chain protons, a triplet for the benzylic protons adjacent to the phthalimide nitrogen, and multiplets for the aromatic protons of the phthalimide group.[4]

-

δ 7.73-7.91 (m, 4H, Ar-H)

-

δ 4.37 (t, 1H, -CH(Br)-)

-

δ 3.83 (t, 2H, -CH₂-N)

-

δ 2.19-2.58 (m, 2H, -CH₂-CH(Br)-)

-

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected protonated molecular ion [M+H]⁺ is at m/z 312.[4][9]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique for this specific topic. Due to the importance of the (2R) stereocenter, chiral HPLC must be employed to determine the enantiomeric excess (e.e.) and confirm that the material is the desired R-isomer, not the racemic mixture or the S-isomer.

Synthesis and Stereochemical Control

The synthesis of (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid requires a robust method for introducing the bromine atom at the α-position to the carboxylic acid with high stereochemical fidelity.

General Synthesis of the Racemic Compound

The most direct synthesis produces a racemic mixture via an α-bromination reaction, akin to the Hell-Volhard-Zelinsky reaction. This method is useful for producing the material, which can then be subjected to chiral resolution.

Caption: General synthetic route to racemic 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid.

Experimental Protocol: Racemic Synthesis [4][8]

-

Activation: To a flask containing 4-(1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq), add thionyl chloride (SOCl₂) (~6-7 mL per gram of acid).

-

Acyl Chloride Formation: Heat the mixture to reflux for 2 hours. This converts the carboxylic acid to the more reactive acyl chloride.

-

Bromination: While maintaining reflux, slowly add bromine (Br₂) (1.0 eq) over a period of 4 hours. The bromine will selectively add to the α-carbon of the acyl chloride intermediate.

-

Reaction Monitoring: Continue heating at reflux until LC-MS analysis confirms the complete consumption of the starting material (approx. 48 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice and allow it to stand overnight.

-

Isolation: The precipitated white solid product is collected by filtration and dried in a vacuum oven. The crude product can often be used directly in subsequent steps or purified further by crystallization.

Achieving Enantiopurity: The Critical Step

For applications in drug development, obtaining the pure (2R)-isomer is non-negotiable. Two primary strategies are employed:

-

Chiral Resolution (Preferred for Scalability): This method involves separating the synthesized racemic mixture.

-

Principle: A chiral resolving agent, typically a commercially available chiral amine (e.g., (R)-1-phenylethylamine), is added to the racemic acid. This forms a pair of diastereomeric salts which have different physical properties (e.g., solubility).

-

Workflow:

-

Dissolve the racemic acid in a suitable solvent (e.g., ethanol).

-

Add the chiral amine (0.5 eq) and allow the desired diastereomeric salt to selectively crystallize.

-

Isolate the salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Treat the purified salt with an acid (e.g., HCl) to protonate the carboxylate and remove the chiral amine (as its hydrochloride salt), yielding the enantiopure (2R)-acid.

-

-

-

Chiral Pool Synthesis (Elegant but Potentially Longer): This approach builds the molecule from a naturally chiral starting material.

-

Principle: A common starting material such as (R)-glutamic acid already possesses the correct stereocenter. The synthetic challenge then becomes the chemical manipulation of the functional groups around this fixed stereocenter to arrive at the final product. While synthetically more complex, this avoids a resolution step and can guarantee high enantiopurity from the outset.

-

Application in PROTAC Synthesis

The title compound is not an end-product but a versatile building block for constructing CRBN-recruiting PROTACs. Its bifunctional nature is key to its utility.

-

The Phthalimide Group: Serves as the "warhead" that binds to the CRBN E3 ligase.

-

The Carboxylic Acid and Bromo Groups: Act as orthogonal "handles" for linker attachment. The bromine is an excellent electrophile for substitution by nucleophilic linkers (e.g., those containing amine groups), while the carboxylic acid can be activated (e.g., with HATU or EDC) to form an amide bond with an amine-terminated linker.

Caption: Logical workflow for the assembly of a CRBN-based PROTAC.

Exemplary Protocol: PROTAC Synthesis via Bromide Displacement

This protocol describes the conjugation of the title compound to a linker that has already been attached to a POI ligand.

-

Component Preparation: Prepare a solution of the POI-ligand-linker conjugate, which must contain a free nucleophilic group (e.g., a primary amine), in a polar aprotic solvent like DMF or DMSO.

-

Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2-3 eq), to the solution to deprotonate the amine.

-

Coupling Reaction: Add a solution of (2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid (1.1-1.5 eq) to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until LC-MS analysis indicates the formation of the desired PROTAC and consumption of the starting materials. The reaction involves the nucleophilic attack of the linker's amine on the carbon bearing the bromine, displacing the bromide ion.

-

Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The final PROTAC is then purified to a high degree using preparative reverse-phase HPLC.

Safety, Handling, and Storage

Due to its chemical nature as an alkyl halide and a carboxylic acid, this compound requires careful handling. While a specific safety data sheet (SDS) should always be consulted, the hazards are similar to related brominated acids.[10][11]

-

Hazards: Corrosive. Causes severe skin burns and eye damage. May be harmful if swallowed.[10][11] The compound may also have a strong, unpleasant odor ("stench").[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere of nitrogen or argon is recommended.[4]

Conclusion

(2R)-2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoic acid is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted protein degradation. Its carefully designed structure provides the essential CRBN-binding motif and versatile handles for linker chemistry, making it a cornerstone in the synthesis of novel PROTAC therapeutics. A thorough understanding of its synthesis, stereochemistry, and handling is crucial for any researcher aiming to leverage the power of CRBN-mediated protein degradation. The protocols and insights provided in this guide serve as a foundation for the rational design and efficient execution of research in this exciting and rapidly evolving field.

References

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-BroMo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid CAS#: 35197-64-9 [m.chemicalbook.com]

- 5. 35197-64-9 | this compound - Moldb [moldb.com]

- 6. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

Spectral data for 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Characterization of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Introduction

This compound is a key heterocyclic building block used in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure combines a phthalimide group, a carboxylic acid, and a stereogenic center bearing a bromine atom, making it a versatile intermediate. Accurate structural confirmation and purity assessment are paramount for its effective use in subsequent synthetic steps. This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally characterize this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the rationale behind the experimental methodologies and the interpretation of the resulting spectra.

Molecular Structure and Spectroscopic Blueprint

The first step in any spectral analysis is to examine the molecule's structure and predict the expected signals. This proactive approach transforms data acquisition from a passive recording into an active process of hypothesis testing.

Molecular Formula: C₁₂H₁₀BrNO₄[1][2] Molecular Weight: 312.12 g/mol [1][2][3]

The structure features several key functional groups that will give rise to characteristic spectroscopic signatures:

-

Phthalimide Group: Aromatic protons and carbonyl groups.

-

Butanoic Acid Chain: Aliphatic protons and a carboxylic acid.

-

Bromoalkane: A carbon-bromine bond that influences adjacent protons and provides a distinct isotopic signature in mass spectrometry.

-

Carboxylic Acid: A highly deshielded hydroxyl proton and a carbonyl group.

Below is a diagram of the molecular structure with key atoms numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of this compound with numbering for NMR assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: A Self-Validating System

A robust ¹H NMR acquisition protocol ensures data is both accurate and reproducible.

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Causality in Experimental Choices:

-

Solvent Selection: Methanol-d₄ (CD₃OD) is a suitable choice as it readily dissolves the polar carboxylic acid.[3][4] The residual solvent peak can be used as a secondary chemical shift reference. The acidic proton of the carboxylic acid will exchange with deuterium from the solvent, causing this peak to broaden or disappear, which is in itself a diagnostic feature.

-

Field Strength: A higher field strength (e.g., 400-500 MHz) is generally preferred to resolve complex multiplets, although the structure of this compound is simple enough to be resolved at lower fields like 270 MHz.[3][4]

¹H NMR Data Interpretation

The reported ¹H NMR spectrum was acquired at 270 MHz in Methanol-d₄.[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment (see structure) | Rationale |

| 7.73 - 7.91 | multiplet (m) | 4H | - | Phthalimide Protons | These aromatic protons are in a symmetric environment, leading to a complex multiplet. Their downfield shift is due to the deshielding effect of the aromatic ring currents and the adjacent electron-withdrawing carbonyl groups. |

| 4.37 | triplet (t) | 1H | 7.18 | CH(2)-Br | This proton is on the carbon bearing the electronegative bromine atom, shifting it significantly downfield. It is split into a triplet by the two adjacent protons on C(3). |

| 3.83 | triplet (t) | 2H | 6.68 | N-CH₂(4) | These protons are adjacent to the electron-withdrawing phthalimide nitrogen, resulting in a downfield shift. They are split into a triplet by the two protons on C(3). |

| 2.19 - 2.58 | multiplet (m) | 2H | - | CH₂(3) | These methylene protons are diastereotopic and are coupled to both the C(2) and C(4) protons, resulting in a complex multiplet. |

Note: The carboxylic acid proton (COOH) is not observed as it exchanges with the deuterium in the Methanol-d₄ solvent.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Carbon Assignment (see structure) | Rationale |

| ~170 - 175 | C OOH (1) | The carboxylic acid carbonyl carbon is highly deshielded and appears in this characteristic downfield region. |

| ~168 | Phthalimide C =O | The two equivalent imide carbonyl carbons are also highly deshielded. |

| ~134 | Aromatic C (Quaternary) | The two quaternary carbons of the phthalimide ring to which the carbonyls are attached. |

| ~132 | Aromatic CH | The four aromatic CH carbons of the phthalimide ring. |

| ~45 - 50 | C H(2)-Br | The carbon atom bonded to the electronegative bromine is shifted downfield. |

| ~37 | N-C H₂(4) | The carbon adjacent to the phthalimide nitrogen. |

| ~30 | C H₂(3) | The aliphatic methylene carbon in the middle of the chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

For a solid sample like this, Attenuated Total Reflectance (ATR) is the most common and straightforward method.

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Trustworthiness of the Protocol: This method requires minimal sample preparation, eliminating solvent peaks and ensuring a consistent path length, which leads to highly reproducible spectra.

Predicted IR Data Interpretation

While a specific spectrum was not found, the expected absorption bands can be reliably predicted.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The characteristic, broad absorption of a hydrogen-bonded carboxylic acid O-H group is a definitive feature.[5][6][7] |

| ~1740 (strong, sharp) | C=O stretch (asymmetric) | Phthalimide | Imides typically show two carbonyl stretching bands. This would be the higher frequency band. |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid & Phthalimide (symmetric) | The carboxylic acid C=O stretch is very strong and often overlaps with the symmetric C=O stretch of the imide group.[5][7] |

| 2850-2960 | C-H stretch | Aliphatic CH₂ & CH | Standard stretching vibrations for sp³ hybridized C-H bonds. |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Absorptions characteristic of the benzene ring within the phthalimide moiety. |

| 500-600 | C-Br stretch | Bromoalkane | The carbon-bromine bond vibration appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, offering definitive structural proof.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar, non-volatile molecules like this carboxylic acid.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.

-

Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ or [M-H]⁻ are released.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or TOF) and separated based on their mass-to-charge ratio (m/z).

MS Data Interpretation

The reported mass spectrometry data was acquired in positive ion mode (ESI+).[3]

| m/z Value | Ion | Rationale |

| 312 | [M+H]⁺ | This peak corresponds to the protonated molecule. Given the molecular weight of 312.12, the observation of the [M+H]⁺ ion at m/z 312 confirms the molecular formula.[3] |

| 314 | [M+H]⁺ Isotope Peak | Crucial Insight: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, a definitive confirmation of the presence of one bromine atom is the observation of an "M+2" peak (in this case, the [M+2+H]⁺ peak at m/z 314) with an intensity almost equal to the M peak (m/z 312). This isotopic signature is a hallmark of a monobrominated compound. |

Summary and Conclusion

The collective spectral data provides a comprehensive and unambiguous confirmation of the structure of this compound.

| Technique | Key Finding | Interpretation |

| ¹H NMR | Signals at 7.7-7.9 (4H), 4.37 (1H), 3.83 (2H), and 2.2-2.6 (2H) ppm. | Confirms the presence and connectivity of the phthalimide and the bromo-butanoic acid chain. |

| IR | Predicted broad O-H (2500-3300 cm⁻¹) and strong C=O (~1710 cm⁻¹) bands. | Confirms the presence of the carboxylic acid and imide functional groups. |

| MS (ESI+) | [M+H]⁺ ion at m/z 312, with an accompanying isotopic peak at m/z 314. | Confirms the molecular weight and the presence of a single bromine atom. |

This guide demonstrates that a multi-technique spectroscopic approach, grounded in a solid understanding of the principles behind each experiment, is essential for the rigorous characterization of synthetic intermediates in a research and development setting. The consistency across NMR, IR, and MS data provides a high degree of confidence in the compound's identity and purity.

References

- 1. 2-Bromo-4-(1?3-dioxoisoindolin-2-yl)butanoic acid – Biotuva Life Sciences [biotuva.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 35197-64-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

Key reactive functional groups in 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

An In-Depth Technical Guide to the Core Reactive Functional Groups of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

Introduction: A Multifaceted Synthetic Building Block

2-Bromo-4-(1,3-dioxoisoindlin-2-yl)butanoic acid is a specialized chemical intermediate of significant interest to researchers in drug development and synthetic organic chemistry.[1][2][3] Its molecular architecture is distinguished by the convergence of three distinct and highly reactive functional groups on a compact butanoic acid scaffold. This strategic arrangement makes it a versatile precursor for synthesizing complex molecules, particularly non-canonical amino acids and other biologically active compounds.

This guide provides an in-depth analysis of the molecule's three key reactive centers: the α-bromo substituent , the carboxylic acid , and the phthalimide group . We will explore the unique reactivity of each group, the causality behind experimental choices for their transformation, and how they can be manipulated in concert to achieve complex synthetic goals.

| Compound Properties | |

| IUPAC Name | This compound |

| CAS Number | 35197-64-9[1][4][5] |

| Molecular Formula | C₁₂H₁₀BrNO₄[1][4][5] |

| Molecular Weight | 312.12 g/mol [1][4][5] |

| Appearance | White to off-white solid |

| Storage | Store under inert gas at 2-8°C[4] |

The α-Bromo Substituent: A Locus for Nucleophilic Displacement

The most prominent reactive site on the molecule is the bromine atom positioned at the alpha (α) carbon, directly adjacent to the carboxylic acid. This specific placement renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Scientific Rationale for Enhanced Reactivity

The high reactivity of the α-bromo group is a direct consequence of electronic effects within the molecule. The adjacent carbonyl group of the carboxylic acid is strongly electron-withdrawing. During a nucleophilic substitution (SN2) reaction, this proximity allows the incoming nucleophile's charge to be delocalized and the transition state to be stabilized, thereby lowering the activation energy and dramatically increasing reaction rates compared to a typical primary alkyl halide.[6] This inherent reactivity makes α-bromo carboxylic acids exceptionally useful synthetic intermediates.[6]

Key Transformations & Experimental Protocols

The α-bromo group is a gateway for introducing a wide variety of functional groups.

A. Synthesis of α-Amino Acid Derivatives (Amination)

A primary application is the synthesis of α-amino acids through reaction with ammonia or primary amines.[6] This reaction directly installs the critical amine functionality.

Experimental Protocol: Synthesis of 2-Amino-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a concentrated aqueous solution of ammonia (20-30 eq).

-

Causality: A large excess of ammonia is used to maximize the probability of the bromo-acid reacting with ammonia rather than the newly formed amino acid product, which would lead to over-alkylation. The sealed vessel is necessary to contain the volatile ammonia at elevated temperatures.

-

-

Execution: Heat the mixture to 60-80°C with vigorous stirring for 12-24 hours.

-

Causality: Heating provides the necessary activation energy for the SN2 reaction to proceed at a practical rate.

-

-

Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Purification:

-

Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a fume hood.

-

Concentrate the solution under reduced pressure to remove water and residual ammonia.

-

The crude product, often an ammonium salt, can be purified by ion-exchange chromatography or recrystallization from an appropriate solvent system (e.g., water/ethanol).

-

Causality: The workup is designed to safely remove the excess reagent and isolate the polar amino acid product. Ion-exchange chromatography is particularly effective for separating amino acids from other components based on charge.

-

B. Synthesis of α-Hydroxy Acids (Hydroxylation)

Treatment with an aqueous base, followed by an acidic workup, replaces the bromine with a hydroxyl group.[6]

C. Carbon Chain Extension (Cyanation)

Reaction with a cyanide salt, such as potassium cyanide, displaces the bromide to form an α-cyano carboxylic acid.[7] This nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic possibilities.

Caption: SN2 displacement at the activated α-carbon.

The Carboxylic Acid Moiety: A Gateway to Diverse Derivatives

The carboxylic acid is a cornerstone functional group that can be readily converted into esters and amides, two of the most important linkages in medicinal chemistry and materials science.[8][9]

Scientific Rationale for Reactivity

The reactivity of the carboxylic acid is twofold:

-

Acidity: The hydroxyl proton is acidic and can be easily removed by a base.

-

Electrophilicity: The carbonyl carbon is electrophilic, but less so than in an acid chloride or anhydride. Therefore, direct reaction with neutral nucleophiles like alcohols or amines is often slow and requires catalysis or activation.[10]

Key Transformations & Experimental Protocols

A. Ester Formation (Esterification)

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters, a process known as Fischer esterification.[10]

Experimental Protocol: Methyl Ester Synthesis via Fischer Esterification

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (a large excess, serving as both solvent and reagent).

-

Causality: Using the alcohol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).

-

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA), to the solution.

-

Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[10]

-

-

Execution: Heat the mixture to reflux (approx. 65°C for methanol) for 4-8 hours.

-

Monitoring: Follow the reaction progress by TLC, observing the formation of a new, less polar spot corresponding to the ester product.

-

Workup & Purification:

-

Cool the reaction to room temperature and neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude methyl ester.

-

Purify the product using flash column chromatography on silica gel.

-

Causality: The neutralization and extraction steps are designed to remove the catalyst and water-soluble byproducts, isolating the organic-soluble ester.

-

B. Amide Bond Formation

Direct reaction with an amine requires high heat to drive off water, which can be detrimental to sensitive molecules.[11] A more common and milder approach involves activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) before adding the amine.

Caption: Workflow for coupling agent-mediated amide synthesis.

The Phthalimide Group: A Precursor to the Primary Amine

The phthalimide group is not merely a bystander; it is a masked form of a primary amine. Its inclusion in the molecule is a deliberate synthetic strategy, leveraging the principles of the Gabriel synthesis to introduce a protected amino group.[12][13][14]

Scientific Rationale for Use as a Protecting Group

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[13][14] The phthalimide anion acts as an ammonia surrogate (H₂N⁻).[13] Its key advantages are that it prevents the over-alkylation that plagues direct amination with ammonia and that the protected intermediate is a stable, crystalline solid.[12][14] The core reactivity associated with this group in the target molecule is its cleavage, or deprotection, to unveil the primary amine.

Key Transformations & Experimental Protocols

A. Deprotection via Hydrazinolysis (Ing-Manske Procedure)

The most common and effective method for cleaving the phthalimide group is through treatment with hydrazine (N₂H₄).[12][13]

Experimental Protocol: Phthalimide Deprotection with Hydrazine

-

Reaction Setup: Dissolve the N-substituted phthalimide starting material (1.0 eq) in a suitable solvent, typically ethanol or methanol.

-

Causality: Alcohols are good solvents for both the starting material and the hydrazine reagent.

-

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution at room temperature.

-

Causality: A slight excess of hydrazine ensures the complete consumption of the phthalimide. Hydrazine is a potent nucleophile that attacks the carbonyl carbons of the imide.

-

-

Execution: Gently heat the mixture to reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will typically form.

-

Causality: The reaction proceeds via nucleophilic acyl substitution. The resulting phthalhydrazide is a very stable, five-membered cyclic compound, which provides the thermodynamic driving force for the reaction. Its poor solubility in the reaction solvent causes it to precipitate, further driving the equilibrium to completion.[13]

-

-

Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

-

Workup & Purification:

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

-

Acidify the filtrate with concentrated hydrochloric acid (HCl).

-

Concentrate the filtrate under reduced pressure. The desired primary amine will be present as its hydrochloride salt.

-

The amine salt can be isolated by recrystallization or used directly in the next synthetic step.

-

Causality: Filtration easily removes the main byproduct. Acidification converts the liberated primary amine into its non-volatile and often more stable hydrochloride salt, which simplifies isolation.

-

Caption: Hydrazinolysis to release the primary amine.

Synergistic Reactivity and Strategic Synthesis

The true synthetic power of this compound lies in the ability to selectively address each functional group. The order of operations is critical to success. For instance, deprotecting the phthalimide group first would generate a primary amine, which could then act as an intramolecular nucleophile, potentially leading to unwanted cyclization or polymerization.

A logical synthetic sequence often involves:

-

Displacement of the α-bromo group: Introduce the desired side-chain functionality (the 'R' group of the target amino acid).

-

Modification of the carboxylic acid: Convert the acid to an ester or amide as required.

-

Deprotection of the phthalimide: Unveil the primary amine as the final or penultimate step to reveal the target amino acid derivative.

Caption: A potential multi-step synthetic pathway.

Conclusion

This compound is a testament to strategic molecular design. Each of its three functional groups—the highly reactive α-bromide, the versatile carboxylic acid, and the protected primary amine—offers a specific and reliable handle for chemical manipulation. For researchers and drug development professionals, understanding the distinct reactivity profiles and the interplay between these groups is paramount to leveraging this compound's full potential as a sophisticated building block for the synthesis of novel and complex chemical entities.

References

- 1. 35197-64-9 | this compound - Moldb [moldb.com]

- 2. echemi.com [echemi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 35197-64-9 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Khan Academy [khanacademy.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

A Comprehensive Technical Guide to the Synthesis of Glutamic Acid Analogs from 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways for creating diverse glutamic acid analogs, starting from the versatile building block, 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. Glutamic acid and its analogs are of significant interest in medicinal chemistry and drug development due to their roles as neurotransmitters and their involvement in various physiological and pathological processes.

Introduction: The Significance of Glutamic Acid Analogs

Glutamic acid is a fundamental excitatory neurotransmitter in the mammalian central nervous system. Its analogs are crucial tools for studying neurological pathways and have therapeutic potential for a range of disorders, including epilepsy, schizophrenia, and chronic pain. The ability to synthesize a library of glutamic acid analogs with varied substituents allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

The starting material, this compound, is a strategically designed precursor. The phthalimido group serves as a robust protecting group for the primary amine, preventing unwanted side reactions, while the α-bromo group provides a reactive handle for introducing a wide array of functional groups via nucleophilic substitution.

The Synthetic Precursor: this compound

The synthesis of the key starting material, this compound, is typically achieved through the α-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid. This transformation is commonly carried out using a Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of the title compound involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine.[4][5]

-

Acid Chloride Formation: 4-(1,3-dioxoisoindolin-2-yl)butanoic acid is heated at reflux with an excess of thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is subsequently removed under reduced pressure.[4][5] The formation of the acid chloride is crucial as it more readily enolizes, which is a key step in the HVZ reaction.[3]

-

α-Bromination: Bromine is added slowly to the refluxing acid chloride. The reaction is monitored until completion, which can take an extended period.[4][5]

-

Hydrolysis and Workup: The reaction mixture is cooled, and crushed ice is added to hydrolyze the α-bromo acid chloride to the desired α-bromo carboxylic acid. The solid product is then collected by filtration and dried.[4]

Core Synthetic Strategy: Nucleophilic Substitution at the α-Carbon

The primary strategy for generating a diverse library of glutamic acid analogs from this compound is through nucleophilic substitution at the α-carbon. The bromine atom at this position is a good leaving group, facilitating reactions with a wide range of nucleophiles.[6]

General Reaction Scheme:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 35197-64-9 [m.chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scribd.com [scribd.com]

The Strategic Utility of 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of complex and potent therapeutic agents. 2-Bromo-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, a bifunctional molecule, has emerged as a pivotal intermediate, particularly in the burgeoning field of targeted protein degradation. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in medicinal chemistry. We will explore the causality behind its use, detailing its role as a versatile precursor for immunomodulatory agents and as a cornerstone in the construction of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: A Molecule of Strategic Importance

This compound (Molecular Formula: C₁₂H₁₀BrNO₄, Molecular Weight: 312.12 g/mol , CAS: 35197-64-9) is a crystalline solid at room temperature.[1][2] Its significance in medicinal chemistry stems from its unique bifunctional nature. The molecule incorporates two key reactive centers: an α-bromo carboxylic acid and a phthalimide-protected amino group at the terminus of a butyl chain. This architecture makes it a highly valuable precursor for the synthesis of a variety of bioactive compounds.

The phthalimide group is a well-established pharmacophore, most notably found in thalidomide and its more potent analogs, lenalidomide and pomalidomide.[3] These immunomodulatory drugs (IMiDs) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3] Their mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery.[4] This interaction is central to the modern application of phthalimide-containing molecules in the design of PROTACs.

The α-bromo carboxylic acid moiety, on the other hand, provides a versatile handle for synthetic elaboration. The bromine atom is a good leaving group, susceptible to nucleophilic substitution, while the carboxylic acid allows for a wide range of coupling reactions, most commonly amide bond formation. The strategic placement of the bromine at the alpha position enhances its reactivity in SN2 reactions.[5][6]

This guide will dissect the synthetic rationale for employing this specific building block, providing a detailed look into its preparation and its instrumental role in the development of next-generation therapeutics.

Synthesis and Characterization: A Reproducible Pathway

The reliable synthesis of this compound is crucial for its widespread application. A common and effective method involves the α-bromination of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.

Synthetic Protocol: Hell-Volhard-Zelinskii Reaction

The Hell-Volhard-Zelinskii reaction is a classic and robust method for the α-halogenation of carboxylic acids.[5] The following protocol is a representative procedure for the synthesis of the title compound.

Experimental Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(1,3-dioxoisoindolin-2-yl)butanoic acid (1.0 eq) in thionyl chloride (excess, e.g., 5-10 volumes).

-

Heat the mixture to reflux for 2 hours. This step converts the carboxylic acid to the more reactive acid chloride.

-

Bromination: After cooling the reaction mixture slightly, slowly add bromine (1.0 eq) dropwise while maintaining reflux. The addition should be performed over a period of 4 hours to control the reaction rate and minimize side products.

-

Continue to heat the reaction mixture at reflux for an extended period (typically 48 hours or until LC-MS analysis confirms the consumption of the starting material).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

To the residue, add crushed ice and allow the mixture to stand overnight.

-

The precipitated white solid is collected by filtration, washed with cold water, and dried in a vacuum oven to yield the crude this compound.[7] The crude product is often of sufficient purity for use in subsequent steps without further purification.[7]

Characterization Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₀BrNO₄ | [7] |

| Molecular Weight | 312.12 | [7] |

| CAS Number | 35197-64-9 | [7] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | 2-8°C under inert gas | [7] |

| ¹H NMR (270 MHz, MeOD) | δ 7.73-7.91 (m, 4H), 4.37 (t, J=7.18 Hz, 1H), 3.83 (t, J=6.68 Hz, 2H), 2.39-2.58 (m, 1H), 2.19-2.38 (m, 1H) | [7] |

| Mass Spec (ESI+) | m/z 312 (M+H)⁺ | [7] |

Applications in Medicinal Chemistry: Bridging Functionality with Purpose

The dual reactivity of this compound makes it a highly sought-after intermediate in medicinal chemistry. Its applications primarily revolve around the synthesis of thalidomide analogs and, more recently, as a key component in PROTAC linkers.

Precursor for Thalidomide Analogs and Immunomodulatory Drugs (IMiDs)

The phthalimide moiety is the cornerstone of the biological activity of thalidomide and its analogs.[3] These molecules exert their immunomodulatory and anti-cancer effects by binding to Cereblon.[4] this compound serves as a versatile starting material for creating novel IMiDs. The α-bromo group can be displaced by various nucleophiles to introduce diverse functionalities, while the carboxylic acid can be converted to amides, esters, or other groups to modulate the physicochemical properties and biological activity of the final compound.

Diagram: Synthetic Versatility

References

- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 3. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]